N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core modified with acetyl and cyano substituents at the 6- and 3-positions, respectively. The thienopyridine moiety is linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group, introducing additional electronic and steric complexity. The compound’s synthesis likely involves cyclocondensation strategies common to thienopyridine derivatives .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-7-12(23-18-17-7)13(21)16-14-10(5-15)9-3-4-19(8(2)20)6-11(9)22-14/h3-4,6H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHUNPABVXVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S3 |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 941941-58-8 |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves:
- Tubulin Interaction : These compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase.
- Apoptosis Induction : They promote apoptosis in cancer cells through a dose-dependent mechanism.
In Vitro Studies
In vitro studies have shown that derivatives of the compound have IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-cell leukemia) cells. Notably:
- Compound 3b , a derivative with an ethoxycarbonyl group at the C-6 position, exhibited the highest potency with IC50 values of 1.1 μM against HeLa cells .
Selectivity
Importantly, these compounds demonstrated selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .
Overview
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity.
Research Findings
Studies have indicated that related compounds possess varying degrees of antibacterial and antifungal activities. For instance:
- Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria.
- Fungal Strains Tested : Antifungal activity was assessed against common pathogens like Candida albicans.
The exact mechanisms of antimicrobial action remain under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of a series of tetrahydrothieno derivatives on multiple cancer cell lines. The results highlighted that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 1.9 |
| 3b | L1210 | 2.8 |
| 3b | CEM | 2.3 |
These results underscore the potential of these compounds as therapeutic agents in oncology .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiadiazole derivatives similar to the compound . The findings suggested that certain modifications to the thiadiazole ring enhanced antimicrobial efficacy against specific bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridine Derivatives
Ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates (e.g., compound 6a,b in ) share a thienopyridine backbone but differ in substituents and ring isomerism. Key distinctions include:
- Ring isomerism: The target compound’s thieno[2,3-c]pyridine core vs. thieno[2,3-b]pyridine in 6a,b, altering π-conjugation and steric accessibility .
- Substituent chemistry: The ethoxycarbonyl and methanimidate groups in 6a,b contrast with the acetyl, cyano, and thiadiazole-carboxamide groups in the target compound. These differences likely influence solubility, reactivity, and intermolecular interactions.
Electronic and Structural Considerations
As per , compounds with analogous electronic configurations but divergent geometries (e.g., isovalency without structural similarity) exhibit distinct properties. For example:
- The tetrahydrothienopyridine core’s reduced saturation may improve metabolic stability relative to fully aromatic analogs .
Comparative Data Table
Research Implications and Limitations
While direct experimental data for the target compound are absent in the provided evidence, structural comparisons highlight its uniqueness:
- Synthetic challenges: The fused thienopyridine-thiadiazole system may require specialized crystallization techniques (e.g., SHELX programs for X-ray analysis) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?
- Answer : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key steps include:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core using precursors like benzo[d]thiazole derivatives under controlled temperature and solvent conditions (e.g., DMF at 80–100°C) .
- Step 2 : Introduction of the thiadiazole moiety via coupling reactions, optimized by adjusting stoichiometry and reaction time .
- Optimization : Statistical Design of Experiments (DoE) methods are used to minimize trial-and-error approaches, isolating variables like temperature, solvent polarity, and catalyst loading .
- Table 1 : Example reaction optimization parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±15% |
| Solvent (DMF) | Anhydrous, 0.1 M | +20% |
| Catalyst (Pd/C) | 5 mol% | +30% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the tetrahydrothieno-pyridine and thiadiazole moieties .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives .
- Example : Modifying the acetyl or cyano groups alters binding affinity to kinase targets by 2–3 kcal/mol in docking simulations .
Q. How should researchers address contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line) using standardized protocols .
- Step 2 : Apply multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables .
- Step 3 : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. What strategies are effective for studying the compound’s reactivity in heterogeneous vs. homogeneous systems?
- Answer :
- Heterogeneous Systems : Use solid-supported catalysts (e.g., silica-bound palladium) to enhance recyclability and reduce side reactions .
- Homogeneous Systems : Optimize solvent polarity (e.g., DMSO for polar intermediates) to stabilize reactive species .
- Monitoring : In situ FT-IR tracks intermediate formation in real time .
Methodological Challenges & Solutions
Q. What advanced techniques are recommended for elucidating the compound’s metabolic stability in vitro?
- Answer :
- Liver Microsome Assays : Incubate with NADPH-regenerating systems and use LC-MS/MS to quantify metabolite formation .
- Isotope Labeling : Track metabolic pathways via ¹⁴C-labeled acetyl groups .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Answer :
- SAR Strategy :
Synthesize derivatives with modifications to the thiadiazole or acetyl groups.
Test against a panel of biological targets (e.g., kinases, GPCRs).
Use cluster analysis to group compounds by activity profiles .
- Table 2 : Example SAR data for derivatives:
| Derivative | Modification | IC50 (Target A) | Selectivity (Target B) |
|---|---|---|---|
| 1 | Acetyl → Propionyl | 50 nM | 10-fold |
| 2 | Thiadiazole → Oxadiazole | 200 nM | 2-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
